Tetramethylammonium bicarbonate
Overview
Description
Tetramethylammonium bicarbonate is an organic compound with the chemical formula
C5H13NO3
. It is a quaternary ammonium salt that appears as a colorless crystalline solid and is highly soluble in water and organic solvents. This compound is known for its weak acidity and is commonly used in various chemical reactions and industrial applications.Mechanism of Action
C5H13NO3C_5H_{13}NO_3C5H13NO3
. This article will delve into its mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.Target of Action
Tetramethylammonium primarily targets the enzyme UDP-glucose 4-epimerase . This enzyme plays a crucial role in the metabolism of carbohydrates, specifically in the conversion of UDP-glucose to UDP-galactose, which is essential for the synthesis of galactose-containing compounds in the body .
Mode of Action
It is known that tetramethylammonium, being a quaternary ammonium cation, can interact with various biological targets through ionic interactions .
Biochemical Pathways
Tetramethylammonium bicarbonate may be involved in the synthesis of carbamate esters from amines . It can also act as a precipitant for synthesizing Cu/ZnO catalysts via coprecipitation method . .
Result of Action
It is known that tetramethylammonium salts are used in chemical synthesis and in pharmacological research .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH and ionic strength of the solution . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium bicarbonate can be synthesized through the reaction of tetramethylammonium hydroxide with carbon dioxide. The reaction typically occurs in an aqueous solution under controlled temperature and pressure conditions:
(CH3)4NOH+CO2→(CH3)4N(HCO3)
Industrial Production Methods: In industrial settings, this compound is often produced by reacting tetramethylammonium hydroxide with carbon dioxide in large-scale reactors. The process involves maintaining a specific temperature and pressure to ensure the efficient formation of the bicarbonate salt. The product is then purified through crystallization and filtration techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to its stable structure.
Reduction: It is generally resistant to reduction under standard conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where the bicarbonate ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize this compound under specific conditions.
Nucleophiles: Common nucleophiles such as halides and hydroxides can react with this compound in substitution reactions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with a halide can produce tetramethylammonium halide and carbon dioxide.
Scientific Research Applications
Tetramethylammonium bicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent in organic synthesis and as a reagent in various chemical reactions.
Biology: In biological research, it serves as a buffer and a reagent for the preparation of biological samples.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: The compound is utilized in the semiconductor industry as a developer in photolithography processes and as a catalyst in various industrial reactions.
Comparison with Similar Compounds
Tetramethylammonium Hydroxide: Similar in structure but differs in its basicity and reactivity.
Tetramethylammonium Chloride: Another quaternary ammonium salt, used primarily in different types of chemical reactions.
Tetraethylammonium Bicarbonate: Similar in function but with ethyl groups instead of methyl groups, affecting its solubility and reactivity.
Uniqueness: Tetramethylammonium bicarbonate is unique due to its specific combination of weak acidity and high solubility, making it particularly useful in applications requiring precise pH control and methylation capabilities.
Properties
IUPAC Name |
hydrogen carbonate;tetramethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHDWENBWYCAIB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890898 | |
Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
58345-96-3 | |
Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58345-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058345963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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